Lespedin;Lespenephryl

Overview

Description

Lespedin; Lespenephryl is a natural product found in Ficus septica, Trichosanthes cucumeroides, and other organisms with data available.

Scientific Research Applications

Lespedin in Brillantaisia Palisatii

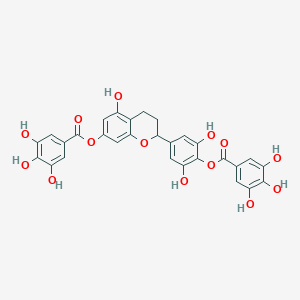

Lespedin, a glycosyl flavonoid isolated from Brillantaisia palisatii, has been identified with hypotensor activity. This compound, along with other less polar compounds like steroids and triterpenoids, was isolated using modern spectrometric methods (Berrondo et al., 2003).

Lespedeza Bicolor in Endothelial Dysfunction

Lespedeza bicolor ameliorates endothelial dysfunction induced by methylglyoxal glucotoxicity. The extract was shown to reduce intracellular reactive oxidative species, exhibit anti-apoptotic effects, and strongly inhibit mitogen-activated protein kinase signals. It also inhibited AGEs formation and broke down preformed AGEs, with chemical constituents such as genistein and quercetin reducing AGEs formation and increasing AGEs-breaking activity (Do et al., 2017).

Lespedeza Cuneata in Hepatoprotection

Lespedeza cuneata was used to prepare an ethanol extract, tested for hepatoprotective effects against injury by tert‐butyl hyperoxide. Isolated flavonoid compounds like hirsutrin, avicularin, and quercetin showed hepatoprotective activity against injury in HepG2 cells, correlating with radical scavenging activity (Kim et al., 2011).

Lespedeza Bicolor in Diabetic Nephropathy

Lespedeza bicolor, used traditionally for various symptoms of diabetes, was explored as a therapeutic agent for preventing diabetic nephropathy. The study found that LB reduced cellular apoptosis, intracellular production of ROS, and formation of AGEs, thus ameliorating renal dysfunction in vitro and in vivo (Do et al., 2019).

Lespedeza Sp. in Plant Growth Promotion

Lespedeza sp. was found to form root nodules with diverse bacterial groups, enhancing plant growth. Endophytic bacterial strains from Lespedeza sp. showed multiple plant growth-promoting activities, suggesting their potential use in stimulating plant growth (Palaniappan et al., 2010).

Lespedeza for Feeding and Medicine

Lespedeza plants, with their genetic diversity and excellent features, hold broad application prospects in feeding, ecology, and medicine. This research provides a reference for further study of Lespedeza germplasm resources (Ding-ying, 2012).

properties

IUPAC Name |

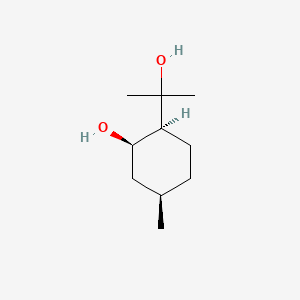

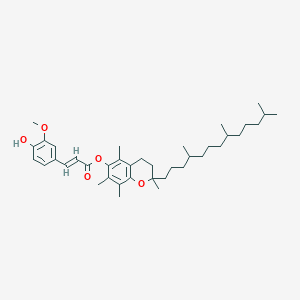

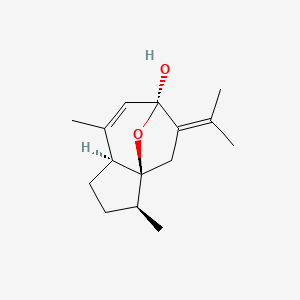

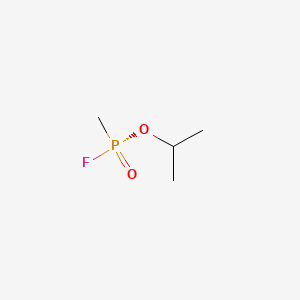

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPKKEQDLNREIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

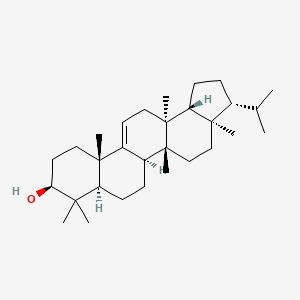

![(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1252789.png)

![[2-(Propan-2-yl)cyclopropyl]benzene](/img/structure/B1252791.png)